molecular formula C22H28N2O6S B2359466 2,3,4-trimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955233-93-9

2,3,4-trimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

カタログ番号: B2359466
CAS番号: 955233-93-9
分子量: 448.53
InChIキー: TVGZAIJRQUZJQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4-Trimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic small molecule with a molecular formula of C22H28N2O6S and a molecular weight of 448.5 g/mol . This compound belongs to a class of N-substituted tetrahydroisoquinoline benzamides and has been specifically investigated for its potent anti-proliferative activity against human cancer cell lines . Research indicates its primary value lies in oncology, particularly in the study of breast cancer. It has shown efficacy in inhibiting the proliferation of breast cancer cells, including those with resistance to the widely used therapeutic agent tamoxifen, making it a candidate for exploring novel anti-cancer pathways and overcoming treatment resistance . The compound's structure features a benzamide group linked to a tetrahydroisoquinoline core that is N-modified with a propylsulfonyl substituent, a configuration associated with its biological activity . It is supplied for research purposes to further elucidate the mechanisms of cancer cell growth and to support the development of new therapeutic strategies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

2,3,4-trimethoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-5-12-31(26,27)24-11-10-15-6-7-17(13-16(15)14-24)23-22(25)18-8-9-19(28-2)21(30-4)20(18)29-3/h6-9,13H,5,10-12,14H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGZAIJRQUZJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2,3,4-Trimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications based on diverse research studies.

Chemical Structure

The compound features a complex structure that includes:

  • Trimethoxybenzamide : Contributes to its interaction with biological targets.
  • Tetrahydroisoquinoline moiety : Known for various biological activities including neuroprotective effects.
  • Propylsulfonyl group : May enhance solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in cancer progression and inflammation.
  • Interaction with Receptors : The structural components suggest potential interactions with neurotransmitter receptors, which may modulate neurochemical pathways.

Pharmacological Properties

Research has indicated various pharmacological effects associated with 2,3,4-trimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide:

  • Antiproliferative Activity : Studies have demonstrated that related compounds exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the nanomolar range against breast cancer cells .
  • Neuroprotective Effects : The tetrahydroisoquinoline structure is often linked to neuroprotective properties. Compounds in this class have been reported to protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several studies provide insights into the biological activity of structurally related compounds:

  • Study on Anticancer Activity :
    • A study evaluated a series of trimethoxyphenyl derivatives and found that they induced G2/M phase arrest in cancer cells and promoted apoptosis through mitochondrial pathways . The findings suggest that 2,3,4-trimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide may share similar properties.
  • Neuroprotection in Animal Models :
    • Animal studies involving tetrahydroisoquinoline derivatives showed significant reductions in neuroinflammation and improved cognitive function post-injury . These results indicate potential therapeutic applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntiproliferativeDiarylmethyl derivativesG2/M phase arrest; apoptosis
NeuroprotectiveTetrahydroisoquinoline analogsReduced oxidative stress; improved cognition
Enzyme InhibitionVarious phenolic compoundsInhibition of cancer-related enzymes

類似化合物との比較

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct compounds, primarily 1,2,4-triazole derivatives and hydrazinecarbothioamides containing sulfonylphenyl and difluorophenyl groups. Below is a comparison of key structural and functional features between these compounds and the target molecule:

Table 1: Structural and Functional Comparison

Feature 2,3,4-Trimethoxy-N-(2-(propylsulfonyl)-tetrahydroisoquinolin-7-yl)benzamide 1,2,4-Triazole Derivatives [7–15] () Hydrazinecarbothioamides [4–6] ()
Core Structure Benzamide + tetrahydroisoquinoline 1,2,4-Triazole ring Hydrazinecarbothioamide backbone
Key Substituents 2,3,4-Trimethoxybenzamide; propylsulfonyl-tetrahydroisoquinoline Sulfonylphenyl; difluorophenyl; thione/thiol Sulfonylphenyl; difluorophenyl; C=S group
Synthetic Route Not described in evidence Alkylation of triazole thiones Nucleophilic addition to isothiocyanate
Spectroscopic Data N/A IR: νC=S (1247–1255 cm⁻¹); νNH (3278–3414 cm⁻¹) IR: νC=O (1663–1682 cm⁻¹); νC=S (1243–1258 cm⁻¹)
Tautomerism Not observed/reported Thione-thiol tautomerism confirmed N/A

Key Observations:

Structural Divergence: The target compound lacks the 1,2,4-triazole or hydrazinecarbothioamide core present in the evidence-derived analogs. Its tetrahydroisoquinoline-benzamide scaffold is distinct, suggesting different pharmacological targets (e.g., kinase inhibition vs. antimicrobial activity).

Functional Groups :

  • The propylsulfonyl group in the target compound may enhance solubility or receptor binding, similar to sulfonylphenyl groups in triazole derivatives .
  • Methoxy substituents on the benzamide could modulate electronic effects, analogous to fluorine atoms in difluorophenyl-containing analogs .

Limitations of Available Evidence

準備方法

Synthesis of 2,3,4-Trimethoxybenzoic Acid

The 2,3,4-trimethoxybenzoic acid fragment serves as the benzamide precursor. Patent CN101265183A details a phase-transfer catalytic oxidation of 2,3,4-trimethoxybenzaldehyde (TMB) using potassium permanganate under alkaline conditions. Key steps include:

Phase-Transfer Catalyzed Oxidation

In a two-phase system (aqueous NaOH and organic TMB), tetrabutylammonium bromide (2–10 wt%) facilitates the transfer of MnO₄⁻ into the organic layer, oxidizing TMB to 2,3,4-trimethoxybenzoic acid. The reaction proceeds at 45–60°C for 3–4 hours, achieving 90% yield and >99.5% purity after recrystallization. Critical parameters include:

  • Molar ratio : TMB:KMnO₄ = 1:0.5–1.5
  • Alkali concentration : 1–2 equivalents of NaOH relative to TMB
  • Workup : Acidification to pH 1–2 precipitates the product, followed by activated carbon decolorization (80–95°C) and vacuum drying.

Alternative Routes

While not directly cited for this compound, Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene (as in) could theoretically provide 2,3,4-trimethoxybenzaldehyde, but the oxidation route remains industrially preferred due to scalability and cost-effectiveness.

Synthesis of 2-(Propylsulfonyl)-1,2,3,4-Tetrahydroisoquinolin-7-Amine

The tetrahydroisoquinoline core requires a multi-step sequence involving cyclization, sulfonylation, and functionalization.

Pictet-Spengler Cyclization

Following methods in, N-sulfonyl tetrahydroisoquinolines are synthesized via Preyssler heteropolyacid-catalyzed cyclization. For 7-amino derivatives:

  • Starting material : 7-Nitro-1,2,3,4-tetrahydroisoquinoline is prepared via Bischler-Napieralski cyclization of phenethylamine derivatives.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Sulfonylation : Reaction with propane-1-sulfonyl chloride in CH₂Cl₂/Et₃N (0–5°C, 2 hours) introduces the propylsulfonyl group at N-2.

Optimization of Sulfonylation

In, analogous sulfonylation of tetrahydroisoquinolines achieved >85% yield using chloroform as solvent and sodium bicarbonate for pH control. Critical factors:

  • Stoichiometry : 1.2 equivalents of sulfonyl chloride per amine
  • Temperature : 0°C to room temperature to minimize side reactions
  • Workup : Sequential washes with NaHCO₃ and brine, followed by silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

Coupling of 2,3,4-Trimethoxybenzoic Acid and Tetrahydroisoquinoline Amine

Benzamide Formation

The final step involves activating 2,3,4-trimethoxybenzoic acid as an acid chloride or using coupling agents:

Acid Chloride Route
  • Chlorination : Treat 2,3,4-trimethoxybenzoic acid with SOCl₂ (reflux, 2 hours) to form the acyl chloride.
  • Amidation : React with 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine in dry CH₂Cl₂/Et₃N (0°C → rt, 12 hours).
    • Yield : 78–82% after column chromatography (SiO₂, hexane/EtOAc 1:1).
Carbodiimide-Mediated Coupling

Alternative methods from use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF:

  • Conditions : 0°C → rt, 24 hours
  • Workup : Extraction with ethyl acetate, washing with HCl (1M) and NaHCO₃, drying (Na₂SO₄), and rotary evaporation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 300 MHz): δ 3.78 (s, 6H, OCH₃), 3.83 (s, 3H, OCH₃), 3.90 (s, 6H, OCH₃), 4.02–4.15 (m, 2H, CH₂SO₂), 6.35 (s, 2H, ArH), 7.31 (s, 1H, NH), 8.45 (d, 2H, J = 4.2 Hz, ArH).
  • MS (ESI) : m/z 503.2 [M+H]⁺.

Purity and Yield Optimization

  • HPLC : >99% purity (C18 column, MeOH/H₂O 70:30).
  • Recrystallization : Ethanol/water (1:3) yields colorless crystals, mp 148–150°C.

Challenges and Mitigation Strategies

Over-Oxidation of Trimethoxybenzaldehyde

Phase-transfer catalysis in prevents quinone formation by controlling MnO₄⁻ diffusion. Excess KMnO₄ is avoided by stepwise addition and temperature modulation (45–60°C).

Sulfonylation Side Reactions

Low-temperature sulfonylation (0°C) and use of Et₃N as a scavenger minimize N-overalkylation.

Q & A

Q. What are the common synthetic routes for preparing 2,3,4-trimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Condensation of substituted benzaldehydes with amine precursors under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
  • Step 2 : Sulfonylation of the tetrahydroisoquinoline intermediate using propylsulfonyl chloride.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product .
    Key challenges include controlling reaction stoichiometry and minimizing side products during sulfonylation.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : For confirming the positions of methoxy, sulfonyl, and benzamide groups (¹H/¹³C NMR) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (MS) : For verifying molecular weight and fragmentation patterns .
  • X-ray Crystallography : Optional for resolving stereochemical ambiguities in the tetrahydroisoquinoline core .

Q. How is the biological activity of this compound typically assessed in preliminary studies?

  • Methodological Answer :
  • In vitro assays : Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based screens to evaluate inhibition of target proteins (e.g., kinases or receptors) .
  • Cell-based models : Test cytotoxicity and selectivity in cancer cell lines (e.g., IC₅₀ determination) .
  • Structural analogs : Compare activity with derivatives lacking sulfonyl or methoxy groups to infer pharmacophore contributions .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with variations in methoxy group positions, sulfonyl chain length, or tetrahydroisoquinoline substituents .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .
  • Data triangulation : Cross-validate SAR findings with in vitro activity data and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Q. How should contradictions in biological activity data between studies be resolved?

  • Methodological Answer :
  • Comparative analysis : Replicate experiments using identical cell lines, assay conditions, and compound batches to isolate variables .
  • Dose-response validation : Test conflicting results across a broader concentration range to rule out threshold effects .
  • Meta-analysis : Aggregate data from multiple studies to identify trends obscured by experimental noise .

Q. What strategies optimize the synthetic yield of this compound for large-scale research applications?

  • Methodological Answer :
  • Catalyst screening : Test alternative acid catalysts (e.g., p-toluenesulfonic acid) during condensation to improve efficiency .
  • Solvent optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance sulfonylation kinetics .
  • Process automation : Implement flow chemistry for precise control of reaction parameters (temperature, pH) .

Exploratory Research Questions

Q. What are the potential applications of this compound in neuropharmacology or oncology?

  • Methodological Answer :
  • Neuroprotection : Investigate modulation of NMDA receptors or amyloid-beta aggregation in neurodegenerative disease models .
  • Anticancer activity : Screen for kinase inhibition (e.g., EGFR or BRAF) and synergy with existing chemotherapeutics .
  • Mechanistic studies : Use CRISPR-Cas9 gene editing to validate target pathways in knockout cell lines .

Q. How can researchers ensure methodological rigor when studying this compound’s pharmacokinetics?

  • Methodological Answer :
  • In vivo models : Administer the compound to rodents via intravenous/oral routes and measure plasma half-life using LC-MS/MS .
  • Tissue distribution : Employ radiolabeled analogs (e.g., ¹⁴C) to track biodistribution in organs .
  • Metabolite profiling : Identify phase I/II metabolites using hepatic microsomal incubations and tandem MS .

Methodological Best Practices

Q. What quality control measures are critical for reproducibility in studies involving this compound?

  • Methodological Answer :
  • Batch documentation : Record synthesis dates, storage conditions (-20°C under argon), and purity certificates .
  • Blinded experiments : Assign compound handling to independent researchers to reduce bias in biological assays .
  • Open data sharing : Deposit raw spectral data (NMR, HPLC) in repositories like PubChem or Zenodo for peer validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。